2,4-Dichloro-5-thiazolecarboxylic acid
Description
2,4-Dichloro-5-thiazolecarboxylic acid is a chemical compound with the molecular formula C4HCl2NO2S. It has an average mass of 198.027 Da and a monoisotopic mass of 196.910507 Da .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-thiazolecarboxylic acid consists of a five-membered thiazole ring, which contains a nitrogen atom and a sulfur atom, substituted at the 2 and 4 positions with chlorine atoms . The carboxylic acid group is attached at the 5 position of the thiazole ring .Chemical Reactions Analysis
Thiazole compounds, including 2,4-Dichloro-5-thiazolecarboxylic acid, are known to participate in various chemical reactions due to the presence of nitrogen and sulfur atoms in the thiazole ring . These reactions include oxidation reactions and donor-acceptor reactions .Physical And Chemical Properties Analysis
2,4-Dichloro-5-thiazolecarboxylic acid has a density of 1.8±0.1 g/cm3, a boiling point of 385.0±45.0 °C at 760 mmHg, and a flash point of 186.7±28.7 °C . It has a molar refractivity of 39.4±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 108.6±3.0 cm3 .Scientific Research Applications
Thiazole derivatives have been studied extensively due to their diverse biological activities . Here are some of the applications:
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Antioxidant Activity
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Analgesic Activity
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Anti-inflammatory Activity
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Antimicrobial Activity
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Antiviral Activity
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Antitumor Activity
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Antihypertensive Activity
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Antischizophrenia Activity
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Antibacterial Activity
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Anti-HIV Activity
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Hypnotics Activity
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Antiallergic Activity
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Fibrinogen Receptor Antagonist Activity
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Bacterial DNA Gyrase B Inhibitor Activity
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Antitumor and Cytotoxic Activity
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Antiretroviral Activity
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Antifungal Activity
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Diuretic Activity
properties
IUPAC Name |
2,4-dichloro-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEPJXXVIJZMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70490893 | |
Record name | 2,4-Dichloro-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70490893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-thiazolecarboxylic acid | |
CAS RN |
62019-56-1 | |
Record name | 2,4-Dichloro-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62019-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70490893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dichloro-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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